molecular formula C6H6BrNO3 B13329952 5-Bromo-3-ethylisoxazole-4-carboxylic acid

5-Bromo-3-ethylisoxazole-4-carboxylic acid

Cat. No.: B13329952
M. Wt: 220.02 g/mol
InChI Key: YRGRWODYKFLFIG-UHFFFAOYSA-N
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Description

5-Bromo-3-ethylisoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-ethylisoxazole-4-carboxylic acid typically involves the cyclization of β-keto hydroxamic acids. One common method employs hydrochloric acid to mediate the cyclization, resulting in the formation of 5-substituted isoxazoles . Another approach involves the use of Cu(I) or Ru(II) catalysts for a (3 + 2) cycloaddition reaction .

Industrial Production Methods

Industrial production methods for isoxazoles, including this compound, often focus on eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are gaining popularity due to their lower environmental impact and reduced toxicity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-ethylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various functionalized isoxazoles .

Scientific Research Applications

5-Bromo-3-ethylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and enzyme functions.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Isoxazole-3-carboxylic acid
  • Isoxazole-5-carboxylic acid
  • Sulfamethoxazole
  • Muscimol
  • Ibotenic acid

Uniqueness

5-Bromo-3-ethylisoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H6BrNO3

Molecular Weight

220.02 g/mol

IUPAC Name

5-bromo-3-ethyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C6H6BrNO3/c1-2-3-4(6(9)10)5(7)11-8-3/h2H2,1H3,(H,9,10)

InChI Key

YRGRWODYKFLFIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C(=O)O)Br

Origin of Product

United States

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